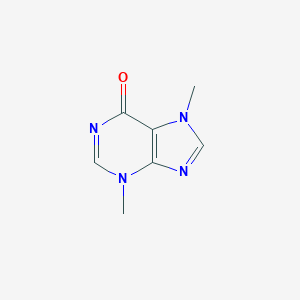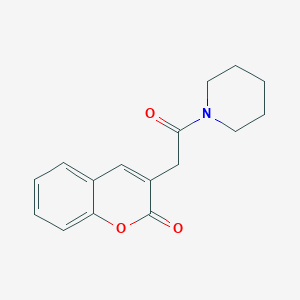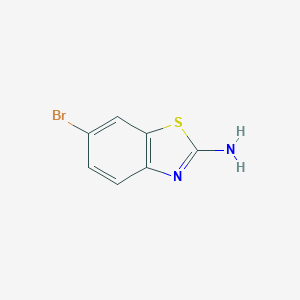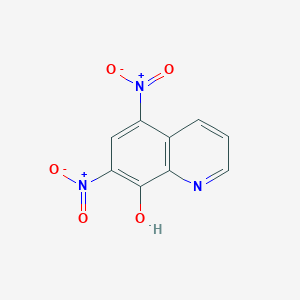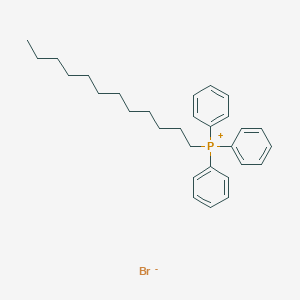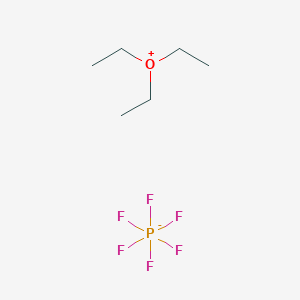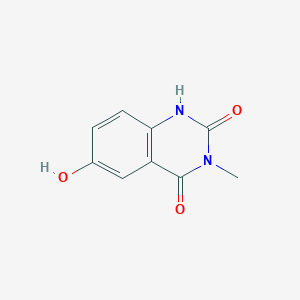
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione, also known as 6-Hydroxy-2,4-dioxo-3-methylquinazoline, is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell division and proliferation. Additionally, it has been demonstrated to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress and inflammation. It has also been demonstrated to have neuroprotective effects by increasing the levels of antioxidant enzymes and reducing the levels of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is its potent antitumor and neuroprotective activity, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, the synthesis method for 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is well-established and yields high purity and yields of the final product. However, one of the limitations of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of novel formulations or delivery methods to improve the solubility and bioavailability of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione. Additionally, further studies are needed to elucidate the precise mechanism of action of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is a multi-step process that involves the reaction of 3-methylanthranilic acid with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to form a sodium salt, which is further reacted with hydrogen peroxide to yield 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione has been identified as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
17730-75-5 |
|---|---|
Produktname |
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione |
Molekularformel |
C9H8N2O3 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H8N2O3/c1-11-8(13)6-4-5(12)2-3-7(6)10-9(11)14/h2-4,12H,1H3,(H,10,14) |
InChI-Schlüssel |
IWIXKFMAKCFCLR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C=CC(=C2)O)NC1=O |
Kanonische SMILES |
CN1C(=O)C2=C(C=CC(=C2)O)NC1=O |
Andere CAS-Nummern |
17730-75-5 |
Synonyme |
2,4(1H,3H)-Quinazolinedione, 6-hydroxy-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)
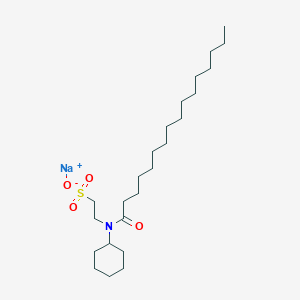
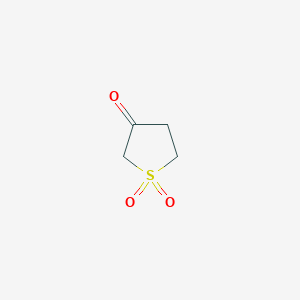
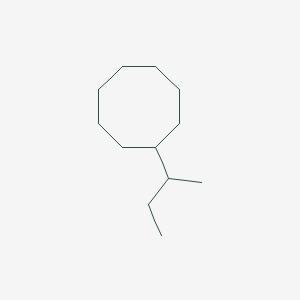
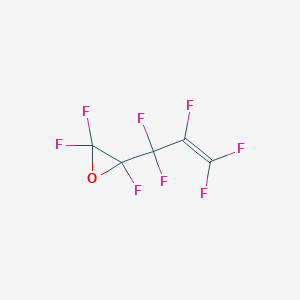
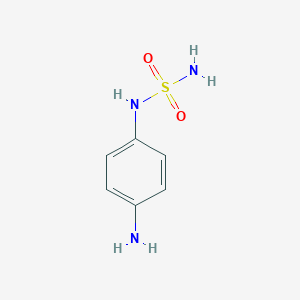
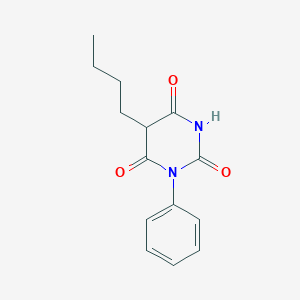
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)
